ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a phenyl group at position 3, a 2-methyl-3-nitrobenzamido moiety at position 5, and an ethyl carboxylate ester at position 1. Its molecular formula is C24H19N4O6S, with a molecular weight of 503.50 g/mol (estimated from analogs in and ).
Properties
IUPAC Name |
ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O6S/c1-3-33-23(30)19-16-12-34-21(18(16)22(29)26(25-19)14-8-5-4-6-9-14)24-20(28)15-10-7-11-17(13(15)2)27(31)32/h4-12H,3H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSJGZUPAUVGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl acetyl chloride in the presence of a Lewis acid catalyst.
Nitration and Amidation: The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids. The amido group is then formed by reacting the nitro compound with an appropriate amine under suitable conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The carbonyl group in the thieno[3,4-d]pyridazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Amino Derivatives: Formed by reduction of the nitro group.
Hydroxyl Derivatives: Formed by reduction of the carbonyl group.
Substituted Esters: Formed by nucleophilic substitution of the ester group.
Scientific Research Applications
Ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s derivatives are explored for use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in inflammatory, cancerous, or microbial processes.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation, the PI3K/Akt pathway in cancer, and the bacterial cell wall synthesis pathway in antimicrobial activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-methyl-3-nitrobenzamido group in the target compound introduces steric bulk and electronic complexity compared to the benzodioxole () or amino () substituents. The nitro group may enhance electrophilic reactivity, while the methyl group could moderate solubility . The 3-phenyl group is conserved in most analogs, but substitution with a trifluoromethylphenyl group () increases hydrophobicity and metabolic stability, a common strategy in drug design .
Molecular Weight Trends: The target compound’s molecular weight (~503.50 g/mol) aligns with analogs bearing aromatic substituents (e.g., 546.48 g/mol in ).
Synthetic Pathways: Derivatives in this family are synthesized via nucleophilic substitution or condensation reactions, as described for methyl 4-oxo-5-phenyl-thieno[2,3-d]pyridazine-7-carboxylate analogs (). The 5-amido group is typically introduced via coupling reactions with activated carboxylic acids .
Comparison with Heterocyclic Systems Beyond Thienopyridazines
- Thieno[3,4-c]pyrroles (): Europium patent compounds with thieno[3,4-c]pyrrole cores exhibit distinct ring fusion (pyrrole vs. These systems are often explored for optoelectronic applications rather than bioactive roles .
- Thieno[2,3-d]pyrimidin-4-ones (): These feature a pyrimidinone core instead of pyridazine and demonstrate antimicrobial activity. The pyrimidinone ring’s hydrogen-bonding capacity may enhance target binding compared to pyridazines .
Biological Activity
Ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the nitrobenzamido group enhances its interaction with biological targets.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, thiazolopyrimidine derivatives have shown promise as antitumor agents due to their ability to inhibit cancer cell proliferation. This compound may share similar pathways of action, potentially affecting cell cycle regulation and apoptosis in tumor cells.
The biological activity is likely mediated through the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often act as enzyme inhibitors, affecting pathways critical for cellular proliferation.
- Induction of Apoptosis : By triggering programmed cell death in malignant cells, these compounds could reduce tumor growth.
- Modulation of Signal Transduction Pathways : Interaction with key signaling pathways may alter cellular responses to growth factors and hormones.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Anticancer Properties : A study demonstrated that a related thieno[3,4-d]pyridazine derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of oxidative stress and subsequent apoptosis .
- Pharmacokinetics and Bioavailability : Research into the pharmacokinetics of structurally similar compounds revealed favorable absorption and distribution characteristics, suggesting that this compound could be effectively delivered in therapeutic settings .
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for preparing ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate?
Methodological Answer:
The compound’s synthesis involves multi-step heterocyclic chemistry. Begin with a thieno[3,4-d]pyridazine core, followed by sequential functionalization:
- Step 1: Construct the thieno-pyridazine scaffold via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds, as demonstrated in analogous syntheses of thieno-pyridazine systems .
- Step 2: Introduce the 2-methyl-3-nitrobenzamido group via amide coupling (e.g., using EDC/HOBt or DCC as coupling agents).
- Step 3: Install the ethyl carboxylate moiety via esterification under acidic or basic conditions.
Characterize intermediates at each stage using HPLC (>95% purity) and NMR (¹H/¹³C) to confirm regioselectivity and avoid side products like over-nitrated analogs .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- X-ray crystallography is definitive for resolving stereochemical ambiguities, particularly for the thieno-pyridazine core and nitrobenzamido orientation. For example, similar compounds in used single-crystal X-ray diffraction (R factor <0.06) to confirm bond lengths and angles .
- NMR spectroscopy : Use DEPT-135 and 2D-COSY to assign proton environments, especially distinguishing aromatic protons in the phenyl and benzamido groups.
- IR spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and amide) .
Advanced: How can computational modeling resolve discrepancies in predicted vs. experimental physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate dipole moments and polar surface area, which correlate with solubility. Compare results with experimental solubility assays (e.g., shake-flask method in PBS buffer).
- Molecular Dynamics (MD) Simulations: Model solvation effects in water/ethanol mixtures to explain deviations from predicted logP values (e.g., reports a predicted density of 1.46 g/cm³; MD can validate intermolecular packing) .
- QSAR Models: Train models on structurally related pyridazine derivatives to predict bioavailability and refine experimental design .
Advanced: What strategies mitigate competing side reactions during nitrobenzamido group installation?
Methodological Answer:
- Regioselective Protection: Temporarily protect reactive sites (e.g., the pyridazine nitrogen) with Boc or Fmoc groups before benzamidation .
- Kinetic Control: Optimize reaction temperature (e.g., 0–5°C for nitration steps) to favor the 3-nitro isomer over the thermodynamically stable 4-nitro byproduct.
- In Situ Monitoring: Use LC-MS to detect intermediates and quench reactions at <90% conversion to minimize over-functionalization .
Advanced: How to design a structure-activity relationship (SAR) study for kinase inhibition potential?
Methodological Answer:
- Target Selection: Prioritize kinases with ATP-binding pockets accommodating bulky substituents (e.g., JAK2, EGFR) based on docking studies using AutoDock Vina .
- Analog Synthesis: Modify the 2-methyl-3-nitrobenzamido group (e.g., replace nitro with cyano or methoxy) and the ethyl carboxylate (e.g., tert-butyl ester for lipophilicity studies).
- In Vitro Assays: Use fluorescence polarization (FP) assays to measure IC₅₀ values against recombinant kinases. Validate hits with Western blotting for downstream phosphorylation inhibition .
Advanced: How to address conflicting bioactivity data in different cell lines?
Methodological Answer:
- Metabolic Stability Testing: Assess compound stability in liver microsomes (human vs. murine) to explain species-specific activity .
- Membrane Permeability: Use Caco-2 cell monolayers to measure apparent permeability (Papp) and correlate with cytotoxicity discrepancies.
- Off-Target Profiling: Screen against a panel of 50+ GPCRs and ion channels via radioligand binding assays to identify confounding interactions .
Advanced: What mechanistic studies elucidate the compound’s role in reactive oxygen species (ROS) modulation?
Methodological Answer:
- Electrochemical Analysis: Use cyclic voltammetry to measure redox potentials and identify ROS-quenching capabilities (e.g., superoxide dismutase mimetic activity).
- Cellular ROS Assays: Treat HEK293 cells with the compound and quantify ROS levels via DCFH-DA fluorescence under H₂O₂ stress .
- EPR Spectroscopy: Detect radical intermediates (e.g., hydroxyl radicals) in cell-free systems using spin-trapping agents like DMPO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
